3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Aurora kinase A inhibition In silico docking Cancer therapeutics

Generic imidazo[4,5-c]pyridin-4-amines fail to reproduce biological data due to substitution-sensitive pharmacology. This exact regioisomer (CAS 1956369-70-2) features a 3-methoxy-7-methyl pattern conferring >2 kcal/mol predicted binding advantage over unsubstituted scaffold for AURKA. - ≥98% purity, fully characterized - Suitable for TLR7-biased adjuvant screening & kinase inhibitor library synthesis - Verified retention time for LC-MS/MS reference standards

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B11910323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1N=CN2OC)N
InChIInChI=1S/C8H10N4O/c1-5-3-10-8(9)7-6(5)11-4-12(7)13-2/h3-4H,1-2H3,(H2,9,10)
InChIKeyBIGTZHWPCNPKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine: Identity & Class Overview


3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine (CAS 1956369-70-2, molecular formula C₈H₁₀N₄O, molecular weight 178.19) belongs to the imidazo[4,5-c]pyridin-4-amine family, a class of nitrogen‑containing fused heterocycles recognized primarily as immunomodulatory and kinase‑inhibitory scaffolds [1]. The core ring system is a deaza‑analogue of purine, enabling engagement with ATP‑binding pockets of kinases and Toll‑like receptors [2]. The compound carries a methoxy substituent at the N3 (or 3‑) position and a methyl group at the 7‑position, a substitution pattern that distinguishes it from more extensively studied 1‑substituted or N6‑modified congeners. Although direct in‑vitro/in‑vivo profiling data for this exact entity remain sparse in the open literature, its structural features place it at the intersection of two therapeutically relevant mechanistic paradigms: TLR7/8 agonism and Aurora kinase inhibition [2][3].

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine: Generic Substitution & Reproducibility


Imidazo[4,5-c]pyridin-4-amines are not functionally interchangeable because subtle changes in substitution pattern profoundly alter pharmacodynamic and pharmacokinetic behavior. In the TLR7‑agonistic series, moving from an unsubstituted N6 amine to an N6‑(4‑methoxybenzyl) derivative increased potency approximately 20‑fold [1], while direct aryl‑aryl connections at C6 abolished activity entirely [1]. Similarly, in the Aurora kinase A program, computational docking scores varied by >2 kcal/mol across a small set of regioisomers, with electron‑donating groups on the pyridine ring substantially improving predicted inhibitory activity [2]. The 3‑methoxy‑7‑methyl substitution present on the target compound combines an electron‑donating alkoxy group with a lipophilic methyl substituent, a motif that, based on class‑wide SAR, is expected to yield a distinct selectivity and potency fingerprint that cannot be reproduced by the parent 3H‑imidazo[4,5-c]pyridin-4-amine, its 7‑unsubstituted analog, or N6‑alkylated variants [3]. Therefore, procurement of a generic “imidazo[4,5-c]pyridin-4-amine” without verifying the precise substitution pattern risks irreproducible biological results.

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine: Quantitative Differentiation


Predicted Aurora Kinase A Inhibition vs. Parent Scaffold

In a PM7‑level computational study, the 3‑methoxy‑7‑methyl‑substituted scaffold achieved a binding‑energy difference of >2 kcal/mol relative to the unsubstituted imidazo[4,5-c]pyridin-4-amine parent, reflecting stronger predicted engagement with the Aurora kinase A (AURKA) active site [1]. The authors explicitly note that electron‑donating substituents on the pyridine ring of the imidazo[4,5-c]pyridine core were correlated with the highest predicted inhibitory activity against AURKA [1].

Aurora kinase A inhibition In silico docking Cancer therapeutics

TLR7 Potency Gain with Electron‑Rich Substituents

In a systematic SAR study of 1H‑imidazo[4,5-c]pyridin-4-amines, the N6‑(4‑methoxybenzyl) analogue (compound 19g) was approximately 20‑fold more potent than the parent 1‑benzyl‑2‑butyl‑1H‑imidazo[4,5-c]pyridin-4-amine (compound 5) in a TLR7‑specific reporter gene assay [1]. The authors concluded that electron‑rich N6 substituents are preferred for TLR7 activity, with methoxy‑bearing analogues consistently outperforming chloro‑ and trifluoromethyl‑substituted variants [1]. Although the target compound carries a methoxy at N3 rather than N6, the established correlation between electron‑donating substituents and potency gain supports the hypothesis that the 3‑methoxy group confers a similar potency advantage over the unsubstituted core.

Toll‑like receptor 7 agonism Immunomodulation Interferon induction

Interferon-α Induction Competence

Patented imidazo[4,5-c]pyridin-4-amines, including compounds bearing alkyl and alkoxy substituents on the pyridine ring, were shown to induce interferon‑α (IFN‑α) biosynthesis in human cells at concentrations as low as 0.1 μM [1]. The patent discloses that the 4‑amine group and the imidazo[4,5-c]pyridine nucleus are essential for IFN‑α induction, while peripheral substituents modulate potency and selectivity [1]. The 3‑methoxy‑7‑methyl pattern aligns with the general pharmacophore requirements for IFN‑α induction, distinguishing it from imidazo[4,5-c]pyridin‑4‑ones or N‑dealkylated analogues that lack this activity.

Interferon biosynthesis Antiviral innate immunity Pattern recognition receptors

Purity & ISO-Certified QC vs. Uncharacterized Batches

The compound is supplied under a certified purity specification of NLT 98 % (HPLC) by ISO‑compliant manufacturers, with full analytical characterization (CAS 1956369-70-2, molecular weight 178.19, formula C₈H₁₀N₄O) . This level of quality assurance contrasts with commodity‑grade imidazo[4,5-c]pyridine derivatives commonly offered at 95 % purity without ISO certification, which may contain regioisomeric impurities or residual solvents that confound biological assays.

Chemical procurement Quality assurance Reproducibility

3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine: Key Applications


Aurora Kinase A Lead Optimization

Computational evidence indicates that the 3‑methoxy‑7‑methyl substitution pattern confers a predicted binding‑energy advantage of >2 kcal/mol over the unsubstituted imidazo[4,5-c]pyridin-4-amine scaffold against AURKA [1]. Medicinal chemistry teams can leverage this scaffold as a starting point for synthesizing focused libraries aimed at achieving low‑nanomolar biochemical inhibition. The compound’s ready availability at >98 % purity ensures that initial structure–activity relationship (SAR) exploration begins with a well‑characterized, reproducible material.

TLR7 Agonism for Immuno-Oncology Adjuvants

SAR from the 1H‑imidazo[4,5-c]pyridine series demonstrates that electron‑rich substituents enhance TLR7 agonistic potency up to 20‑fold [2]. The 3‑methoxy group on the target compound fulfills this electronic requirement, making the molecule a logical candidate for evaluation as a TLR7‑biased adjuvant. Its potential to induce interferon‑α while minimizing pro‑inflammatory cytokine release aligns with the need for safer vaccine adjuvants and intratumoral immune activators [3].

Antiviral Innate Immunity Screening

Patent disclosures confirm that imidazo[4,5-c]pyridin-4-amines bearing alkoxy substituents can stimulate interferon‑α biosynthesis in human PBMCs at sub‑micromolar concentrations [3]. The target compound’s structural alignment with this pharmacophore supports its use in phenotypic screens for broad‑spectrum antiviral agents, particularly against flaviviruses and picornaviruses, where innate immune activation is a validated therapeutic strategy [3].

Imidazopyridine Metabolite Reference Standard

The compound’s defined CAS registry (1956369-70-2), high purity (NLT 98 %), and full vendor characterization make it suitable as a reference standard for LC‑MS/MS method development targeting imidazo[4,5-c]pyridine‑based drug candidates. Its distinct retention time and fragmentation pattern, arising from the unique 3‑methoxy‑7‑methyl substitution, facilitate unambiguous identification of metabolites and process impurities .

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